molecular formula C16H19N5O B2545331 3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(3-methylphenyl)azetidine-1-carboxamide CAS No. 2200320-26-7

3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(3-methylphenyl)azetidine-1-carboxamide

Cat. No.: B2545331
CAS No.: 2200320-26-7
M. Wt: 297.362
InChI Key: XZGZZVVGKSXUSP-UHFFFAOYSA-N
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Description

The compound 3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(3-methylphenyl)azetidine-1-carboxamide features a unique scaffold combining an azetidine ring (a strained 4-membered nitrogen heterocycle), a 1,2,3-triazole moiety substituted with a cyclopropyl group, and a 3-methylphenyl carboxamide. The 3-methylphenyl substituent may influence lipophilicity and pharmacokinetic properties.

Properties

IUPAC Name

3-(4-cyclopropyltriazol-1-yl)-N-(3-methylphenyl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O/c1-11-3-2-4-13(7-11)17-16(22)20-8-14(9-20)21-10-15(18-19-21)12-5-6-12/h2-4,7,10,12,14H,5-6,8-9H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZGZZVVGKSXUSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)N2CC(C2)N3C=C(N=N3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(3-methylphenyl)azetidine-1-carboxamide” typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can

Biological Activity

The compound 3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(3-methylphenyl)azetidine-1-carboxamide is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological activity, particularly focusing on its pharmacological implications.

Structural Characteristics

The molecular formula of the compound is C15H18N4OC_{15}H_{18}N_{4}O, with a molecular weight of approximately 282.33 g/mol. The structure features a cyclopropyl group and a triazole moiety, which are known to enhance biological activity through various mechanisms. The presence of the azetidine ring further contributes to its unique properties and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves several steps, including:

  • Preparation of Intermediates : Starting materials undergo cyclization and functionalization to yield the final product.
  • Characterization Techniques : Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Biological Activity

The biological activity of this compound has been evaluated in various studies, indicating promising pharmacological properties.

Anticancer Activity

Research has shown that compounds containing triazole rings often exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The triazole moiety may interact with biological targets such as enzymes or receptors involved in cancer pathways.
  • Case Studies : In vitro studies demonstrate that derivatives with similar structures have induced apoptosis in various cancer cell lines, suggesting that this compound may exhibit comparable effects.
Cell Line IC50 (µM) Effect
MCF-70.65Induction of apoptosis
MDA-MB-2312.41Cell proliferation inhibition
HCT-1160.19Cytotoxicity

Antimicrobial Properties

The triazole ring is also associated with antimicrobial activity:

  • Compounds with similar structures have shown efficacy against various bacterial strains.
  • The mechanism may involve inhibition of cell wall synthesis or interference with metabolic pathways.

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

  • Metabolic Stability : Studies indicate that compounds in this class often exhibit acceptable metabolic stability when assessed using human liver microsomes.
  • Bioavailability : The presence of functional groups such as the carboxamide may enhance solubility and bioavailability.

Comparison with Similar Compounds

Table 1: Key Features of Target Compound and Analogs
Parameter Target Compound 2e (from ) Compound (2) (from )
Core Structure Azetidine-1-carboxamide Acetamide Benzylidene phthalide derivative
Triazole Substituent 4-cyclopropyl 4-cyclopropyl Unsubstituted (NH-triazole)
Aromatic Group 3-methylphenyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl α-phenylacetyl group
Synthetic Yield Not reported 30% Not explicitly reported
Melting Point Not reported 165–167°C Not reported
Key NMR Signals Anticipated: NH (δ ~8–10 ppm), azetidine CH2 (δ ~3–4 ppm), aromatic (δ ~6.5–7.5 ppm) NH (IR: 3320 cm⁻¹), C=O (IR: 1680 cm⁻¹) NH-triazole (δ 13.0 ppm), CH2 (δ 3.4 ppm), aromatic (δ 7.5–8.2 ppm)

Analysis :

  • Synthetic Efficiency : The low yield (30%) of compound 2e highlights challenges in introducing pyridinylpyrimidinyl groups, possibly due to steric hindrance or competing reactions. The target compound’s azetidine core may offer synthetic advantages, but data are lacking.
  • Triazole Environment : The downfield NH-triazole signal (δ 13.0 ppm) in compound (2) suggests strong hydrogen bonding or electron withdrawal, absent in the target compound due to its cyclopropyl substitution.
  • Aromatic Groups: The target’s 3-methylphenyl group is less complex than 2e’s pyridinylpyrimidinyl-aminophenyl system, which could reduce synthetic complexity and improve solubility.

Spectroscopic and Structural Characterization

  • Infrared Spectroscopy : The target compound’s carboxamide group is expected to show C=O stretching near 1680 cm⁻¹, similar to 2e . The absence of pyridinylpyrimidinyl groups in the target may simplify its IR profile.
  • NMR : The azetidine CH2 protons are anticipated in the δ 3–4 ppm range, aligning with CH2 signals in compound (2) (δ 3.4 ppm) . The cyclopropyl group’s protons may appear as multiplets near δ 1–2 ppm.

Functional Group Reactivity

  • Triazole Reactivity : Compound (2) undergoes nucleophilic substitution with ethyl chloroformate , suggesting that the target compound’s triazole group could participate in similar reactions, albeit modulated by the cyclopropyl substituent.

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